(S)-2-Amino-2-(4-isopropylphenyl)ethan-1-ol hydrochloride
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Overview
Description
(S)-2-Amino-2-(4-isopropylphenyl)ethan-1-ol hydrochloride: is a chemical compound with the molecular formula C11H17NO . It is a derivative of phenylethanolamine and is known for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Reduction of Ketones: One common synthetic route involves the reduction of 4-isopropylbenzaldehyde to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination Reaction: The amino group can be introduced through reductive amination of the corresponding ketone or aldehyde with ammonia in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods: In an industrial setting, the compound is typically synthesized through large-scale chemical reactions involving the aforementioned methods. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
(S)-2-Amino-2-(4-isopropylphenyl)ethan-1-ol hydrochloride: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can be performed to convert the compound to its corresponding amine or alcohol derivatives.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Various nucleophiles and suitable solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(S)-2-Amino-2-(4-isopropylphenyl)ethan-1-ol hydrochloride: has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound is utilized in biochemical studies to understand enzyme mechanisms and protein interactions.
Industry: It is used in the production of various chemical products, including dyes, fragrances, and polymers.
Mechanism of Action
The mechanism by which (S)-2-Amino-2-(4-isopropylphenyl)ethan-1-ol hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, influencing biological processes. The specific molecular targets and pathways depend on the context of its application.
Comparison with Similar Compounds
(S)-2-Amino-2-(4-isopropylphenyl)ethan-1-ol hydrochloride: is compared with other similar compounds to highlight its uniqueness:
2-Amino-2-(4-methylphenyl)ethan-1-ol hydrochloride: Similar structure but with a methyl group instead of an isopropyl group.
2-Amino-2-(4-ethylphenyl)ethan-1-ol hydrochloride: Similar structure but with an ethyl group instead of an isopropyl group.
2-Amino-2-(4-propylphenyl)ethan-1-ol hydrochloride: Similar structure but with a propyl group instead of an isopropyl group.
The presence of the isopropyl group in This compound provides unique chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(2S)-2-amino-2-(4-propan-2-ylphenyl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-8(2)9-3-5-10(6-4-9)11(12)7-13;/h3-6,8,11,13H,7,12H2,1-2H3;1H/t11-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNUTKFHQUESSK-RFVHGSKJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CO)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)[C@@H](CO)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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